molecular formula C6H4(CH3)2<br>C8H10<br>C8H10 B151644 m-Xylene CAS No. 108-38-3

m-Xylene

Cat. No.: B151644
CAS No.: 108-38-3
M. Wt: 106.16 g/mol
InChI Key: IVSZLXZYQVIEFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

m-Xylene, also known as meta-xylene or 1,3-dimethylbenzene, is an aromatic hydrocarbon and one of the three isomers of dimethylbenzene. The “m” in this compound stands for “meta,” indicating that the two methyl groups are positioned at the 1 and 3 positions on the benzene ring. This compound is a colorless, flammable liquid with a characteristic sweet odor. It is widely used in the chemical industry as a solvent and as a precursor for the synthesis of various chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: m-Xylene can be synthesized through several methods, including the catalytic reforming of petroleum naphtha and the toluene disproportionation process. In the catalytic reforming process, naphtha is subjected to high temperatures and pressures in the presence of a catalyst, resulting in the formation of this compound along with other aromatic hydrocarbons. The toluene disproportionation process involves the conversion of toluene into benzene and xylenes using a catalyst under specific reaction conditions .

Industrial Production Methods: In industrial settings, this compound is typically isolated from a mixture of xylenes through a process called fractional distillation. This method takes advantage of the differences in boiling points of the xylene isomers to separate them. Additionally, this compound can be obtained through the partial sulfonation of mixed xylenes, followed by the removal of unsulfonated oils and steam distillation of the sulfonated product .

Chemical Reactions Analysis

Types of Reactions: m-Xylene undergoes various chemical reactions, including oxidation, nitration, and halogenation.

Oxidation: When this compound is oxidized, it forms isophthalic acid. This reaction typically involves the use of a catalyst such as cobalt or manganese and occurs under high temperatures and pressures .

Nitration: Nitration of this compound involves the introduction of nitro groups into the aromatic ring. This reaction is carried out using a mixture of nitric acid and sulfuric acid as the nitrating agents. The reaction conditions, such as temperature and acid concentration, play a crucial role in determining the yield and selectivity of the nitration products .

Halogenation: Halogenation of this compound involves the substitution of hydrogen atoms on the aromatic ring with halogen atoms. This reaction can be carried out using halogenating agents such as chlorine or bromine in the presence of a catalyst .

Major Products: The major products formed from these reactions include isophthalic acid (from oxidation), nitro-m-xylene (from nitration), and halogenated this compound derivatives (from halogenation) .

Scientific Research Applications

Industrial Applications

1. Chemical Precursor
m-Xylene serves as a key precursor in the production of isophthalic acid, which is essential for manufacturing various polyester resins and fibers. Isophthalic acid is used in producing high-performance plastics and coatings .

2. Solvent Use
this compound is widely utilized as an industrial solvent in several sectors, including:

  • Printing : It is a common component in inks due to its excellent solvency properties.
  • Rubber and Leather Industries : this compound aids in processing rubber and leather products.
  • Cleaning Agent : It is effective for cleaning metal surfaces and electronic components like silicon wafers .

3. Laboratory Applications
In laboratory settings, this compound is frequently used as a clearing agent in histology to remove paraffin from tissue samples before staining. It is also employed in preparing baths for cooling reaction vessels .

Environmental Applications

1. Secondary Organic Aerosol Formation
Research indicates that this compound contributes significantly to secondary organic aerosol (SOA) formation when subjected to photooxidation processes. Studies have shown that under low-NOx conditions, this compound yields substantial amounts of SOA, which can impact air quality and climate .

2. Environmental Monitoring
this compound is part of the BTEX (Benzene, Toluene, Ethylbenzene, and Xylenes) group of volatile organic compounds (VOCs), which are monitored due to their potential environmental and health impacts. Understanding the fate of this compound in ambient air helps assess pollution levels and develop regulatory measures .

Health Research Applications

1. Toxicological Studies
this compound has been the subject of various toxicological studies aimed at understanding its effects on human health. Research has indicated that exposure to this compound can lead to cytotoxic effects and alterations in cellular antioxidant status. For instance, studies demonstrated a dose-dependent decrease in cellular antioxidants following exposure to this compound .

2. Occupational Health Research
Studies have focused on occupational exposure to this compound among workers, revealing potential health risks such as respiratory issues and neurological effects. These investigations are crucial for establishing safe exposure limits in industrial environments .

Case Studies

Study Focus Area Findings
Uchida et al. (1993)Occupational ExposureIndicated reduced muscular power among workers exposed to xylene at 14 ppm .
Korsak et al. (1994)ToxicologyReported significant changes in blood parameters in rats exposed intermittently to 100 ppm of this compound .
Lambert et al. (2020)Supramolecular CatalysisExplored the catalytic potential of this compound isomerization using cucurbiturils, revealing dynamic binding equilibria that enhance reaction rates .

Mechanism of Action

The mechanism of action of m-xylene primarily involves its role as a solvent and a chemical intermediate. As a solvent, this compound dissolves various substances, facilitating chemical reactions and processes. As a chemical intermediate, it undergoes various reactions to form other compounds, such as isophthalic acid and xylidine .

Molecular Targets and Pathways: The molecular targets and pathways involved in the reactions of this compound depend on the specific reaction and the conditions under which it occurs.

Comparison with Similar Compounds

m-Xylene is one of the three isomers of dimethylbenzene, the other two being o-xylene (ortho-xylene) and p-xylene (para-xylene). These isomers differ in the positions of the methyl groups on the benzene ring:

Uniqueness of this compound: this compound is unique in its meta-configuration, which affects its chemical reactivity and physical properties. For example, this compound has a higher boiling point compared to o-xylene and p-xylene, making it suitable for specific industrial applications .

Similar Compounds: Other similar compounds include ethylbenzene, which has a similar molecular structure but with an ethyl group instead of two methyl groups. Ethylbenzene is used primarily in the production of styrene .

Biological Activity

m-Xylene, also known as meta-xylene, is an aromatic hydrocarbon widely used in industrial applications, including as a solvent and in the production of various chemicals. Understanding its biological activity is crucial for assessing its potential health risks and environmental impact. This article reviews the biological effects of this compound based on diverse research findings, case studies, and experimental data.

This compound is one of three isomers of xylene, characterized by its molecular formula C8H10C_8H_{10}. It undergoes metabolism primarily through hydroxylation via cytochrome P450 enzymes, particularly CYP2E1, leading to the formation of methylhippuric acids as major metabolites . The pharmacokinetics of this compound indicate that it is absorbed through inhalation and dermal exposure, with significant implications for occupational safety .

Acute Exposure

Acute exposure to this compound can lead to a range of biological effects:

  • Neurological Effects : Symptoms such as dizziness, headaches, and impaired memory have been reported in humans exposed to concentrations as low as 50 ppm. Higher concentrations (up to 10,000 ppm) can cause severe neurotoxic effects, including narcosis and respiratory failure .
  • Respiratory Effects : Inhalation of this compound results in respiratory irritation and decreased lung function. Studies have shown that exposure to 300 ppm can transiently decrease lung surfactant levels .
  • Cardiovascular Effects : Tachycardia has been noted in some cases following exposure to xylene mixtures, although it was rare .

Chronic Exposure

Chronic exposure to this compound has been associated with various health issues:

  • Hematological Changes : Long-term exposure has resulted in significant alterations in blood parameters, including decreased erythrocyte counts and increased leukocyte counts in animal studies . A study reported an 18.5% decrease in erythrocytes after intermittent exposure to 100 ppm this compound .
  • Liver Function : Elevated liver enzyme activities have been observed following prolonged exposure. For instance, a study indicated increased alanine aminotransferase activity in rats treated with this compound .

Occupational Exposure

Several case studies highlight the risks associated with occupational exposure to this compound:

  • Case Study 1 : A worker exposed to paint fumes containing approximately 10,000 ppm of xylene developed severe lung congestion and pulmonary hemorrhage, ultimately leading to death .
  • Case Study 2 : In a cohort study of workers in the printing industry, chronic exposure to xylene vapors was linked to increased reports of respiratory issues and neurological symptoms such as memory impairment and coordination difficulties .

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in the table below:

Study Findings Concentration/Duration
Carpenter et al. (1975)Observed respiratory distress and pulmonary hemorrhage in rats9,900 ppm for 4 hours
Korsak et al. (1992)Significant decrease in erythrocytes; increase in leukocytes100 ppm intermittently
Elovaara et al. (1987)Decreased pulmonary microsomal enzyme activity75–2,000 ppm over several days
Ghosh et al. (1987)Decreased operant responses in rats113 ppm repeatedly

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting m-xylene in environmental and biological samples?

  • Methodological Answer : For environmental samples like drinking water, gas chromatography with flame ionization detection (GC/FID) is widely used, achieving a detection limit of 2 μg/L for m-xylene with 80–83% recovery . In biological matrices (e.g., urine), high-performance liquid chromatography (HPLC) with a coefficient of variation (CV) of 4.8% or derivatization followed by GC/FID (recovery: 79–95%) are effective . Key considerations include pH adjustment during extraction and validation against matrix-specific interferences.

Q. How can aqueous-phase oxidation of m-xylene be experimentally modeled under controlled conditions?

  • Methodological Answer : Utilize high-pressure reactors (e.g., 2000 psi) at temperatures ranging from 162–200°C, with initial m-xylene concentrations quantified via mass injection (e.g., 0.1104 g). Monitor reaction kinetics using Arrhenius plots (e.g., Figure 3.5–3.7) and validate models against experimental data for oxygen order dependence . Ensure precise control of variables like H₂O₂ addition (Figure 4.1) to study initiation effects .

Advanced Research Questions

Q. What molecular interactions govern the thermodynamic behavior of m-xylene in binary mixtures with polar solvents like N,N-dimethylformamide (DMF)?

  • Methodological Answer : Measure dynamic viscosity and density across temperatures (293.15–323.15 K) to calculate excess molar volume (Vᴱ) and Gibbs free energy of activation (ΔG<sup>*E</sup>). For m-xylene + DMF, Vᴱ values range from -0.29 to +0.4974 cm³/mol, indicating hydrogen bonding and dipole interactions. Use Redlich-Kister equations to correlate deviations in viscosity (Δη) with composition .

Q. How do synergistic effects between m-xylene and phenol influence oxidation kinetics in aqueous systems?

  • Methodological Answer : Design co-oxidation experiments (e.g., equimolar mixtures at 170°C) to observe rate enhancements. Model synergism using "enhancement numbers" (Figure 4.19) and compare Arrhenius parameters for rapid and induction phases (Figure 4.12–4.14). For instance, phenol accelerates m-xylene degradation by donating hydroxyl radicals, reducing activation energy by 10–15% .

Q. How can contradictions in proposed kinetic mechanisms for m-xylene oxidation be resolved?

  • Methodological Answer : Validate mechanisms (e.g., Battin-Leclerc vs. Gaïl-Dagaut models ) using jet-stirred reactor data and sensitivity analysis. For example, discrepancies in branching ratios for peroxy radicals (ROO•) can be addressed by isotopic labeling or laser-induced fluorescence to track intermediate species. Cross-reference simulated ignition delays with experimental profiles at 800–1200 K .

Q. What experimental and computational approaches are effective in studying m-xylene degradation via non-thermal plasma (NTP) or UV/ozone systems?

  • Methodological Answer : In UV/ozone systems, quantify degradation rates using first-order kinetics (rate constants: ~0.02–0.05 min⁻¹) and GC-MS to identify intermediates like dicarbonyls. For NTP, pair time-resolved mass spectrometry with density functional theory (DFT) to map pathways (e.g., H-abstraction vs. ring-opening) . Optimize parameters like UV wavelength (254 nm) and ozone concentration (10–50 ppm) .

Q. How do structural modifications (e.g., m-xylene dimers) affect binding affinities to biological targets?

  • Methodological Answer : Perform quantum mechanical calculations (e.g., bond lengths: 1.405–1.521 Å) and molecular docking to assess steric and electronic effects. Compare dimeric isomers (e.g., m-xylene vs. lutidine-linked analogs) using free energy perturbation (FEP) or MM-GBSA scoring. Validate with in vitro assays (e.g., enzyme inhibition) .

Q. Data Contradictions and Replication Challenges

Q. How should researchers address limitations in replicating enzyme inhibition studies involving m-xylene exposure?

  • Methodological Answer : Critically evaluate studies with insufficient replication details (e.g., undefined regression times or missing H₂O₂ concentrations ). Standardize protocols using OECD guidelines, and report variables like RQ (respiratory quotient) and enzyme activity assays (e.g., cytochrome P450 inhibition) with triplicate measurements .

Q. Why do thermodynamic studies report conflicting excess molar volumes (Vᴱ) for m-xylene mixtures?

  • Methodological Answer : Variations arise from differences in purity (e.g., Sigma-Aldrich vs. in-house distillation ) or temperature control (±0.01 K precision required). Use Karl Fischer titration to verify solvent dryness and calibrate viscometers with reference fluids (e.g., water, toluene).

Q. Tables of Key Experimental Parameters

Parameter Value/Description Reference
GC/FID detection limit2 μg/L (m-xylene in water)
Aqueous oxidation temperature162–200°C
Vᴱ for m-xylene + DMF-0.29 to +0.4974 cm³/mol
UV/Ozone degradation rate~80% in 3 hours (254 nm, 50 ppm O₃)

Properties

IUPAC Name

1,3-xylene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10/c1-7-4-3-5-8(2)6-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVSZLXZYQVIEFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10, Array
Record name M-XYLENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/9183
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name m-XYLENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0085
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6026298
Record name m-Xylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6026298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

M-xylene appears as a colorless watery liquid with a sweet odor. Less dense than water. Insoluble in water. Irritating vapor. (USCG, 1999), Liquid, Colorless liquid; [Merck Index] Sweet odor; [CHRIS], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with an aromatic odor.
Record name M-XYLENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/9183
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Benzene, 1,3-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name m-Xylene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/15725
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name m-XYLENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0085
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name m-Xylene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0669.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Boiling Point

282.4 °F at 760 mmHg (NTP, 1992), 139.1 °C, p-Xylene and m-xylene cannot be separated by distillation because their boiling points are too close., 139 °C, 282 °F
Record name M-XYLENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/9183
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 3-XYLENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/135
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name m-XYLENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0085
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name m-Xylene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0669.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Flash Point

85 °F (NTP, 1992), 25.0 °C (77.0 °F) - closed cup, 77 °F (25 °C) (closed cup), 27 °C c.c., 82 °F
Record name M-XYLENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/9183
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 3-XYLENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/135
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name m-XYLENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0085
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name m-Xylene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0669.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

Insoluble (NTP, 1992), In water, 1.61X10+2 mg/L at 25 °C., In water, 160 mg/L at 25 °C (average of 13 literature values ranging from 134-206 mg/L at 25 °C), Miscible with acetone, alcohol, ether, benzene; soluble in chloroform, Solubility in water: none, Slight
Record name M-XYLENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/9183
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 3-XYLENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/135
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name m-XYLENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0085
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name m-Xylene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0669.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

0.864 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8698 g/cu m at 25 °C, Critical density: 2.66 mmol/cu m; Critical volume: 376.0 cu m/mol, Relative density (water = 1): 0.86, 0.86
Record name M-XYLENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/9183
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 3-XYLENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/135
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name m-XYLENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0085
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name m-Xylene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0669.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

3.66 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.66 (Air = 1), Relative vapor density (air = 1): 3.7
Record name M-XYLENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/9183
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 3-XYLENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/135
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name m-XYLENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0085
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

10 mmHg at 82.9 °F (NTP, 1992), 8.29 [mmHg], 8.29 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.8, 9 mmHg
Record name M-XYLENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/9183
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name m-Xylene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/15725
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 3-XYLENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/135
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name m-XYLENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0085
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name m-Xylene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0669.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Color/Form

Clear, colorless liquid, Color: Saybolt units +30 (research, pure and technical grades)

CAS No.

108-38-3, 68908-87-2
Record name M-XYLENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/9183
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name m-Xylene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Xylene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108383
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,3-dimethyl-, benzylated
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068908872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name M-XYLENE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61769
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 1,3-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name m-Xylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6026298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name m-xylene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.252
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name M-XYLENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9XS864HTE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3-XYLENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/135
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name m-XYLENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0085
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name m-Xylene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/ZE22B6B8.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

-54.2 °F (NTP, 1992), -47.85 °C, -48 °C, -54 °F
Record name M-XYLENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/9183
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 3-XYLENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/135
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name m-XYLENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0085
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name m-Xylene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0669.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.